Balanced Multi-Kinase Inhibition Profile: CSF-1R, c-Kit, and FLT3
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide demonstrates a balanced triple-inhibition profile, with reported IC50 values of 50 nM against CSF-1R, 75 nM against c-Kit, and 106 nM against FLT3 . In contrast, high-potency but narrower-spectrum CSF-1R inhibitors from the N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide series, such as compounds 7d and 7e, exhibit IC50 values of 33 nM and 31 nM against CSF-1R, respectively, but do not concurrently report FLT3 inhibitory activity at comparable levels [1]. The multi-kinase profile of the target compound suggests a distinct therapeutic window, potentially useful in pathologies where simultaneous targeting of CSF1R-mediated neuroinflammation and FLT3-driven leukemogenesis is desirable.
| Evidence Dimension | Multi-kinase inhibition profile |
|---|---|
| Target Compound Data | CSF-1R IC50 = 50 nM; c-Kit IC50 = 75 nM; FLT3 IC50 = 106 nM |
| Comparator Or Baseline | N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives (compound 7d: CSF-1R IC50 = 33 nM, no reported FLT3 activity; compound 7e: CSF-1R IC50 = 31 nM) |
| Quantified Difference | Target compound shows 1.5–2.4-fold lower CSF-1R potency but uniquely co-targets FLT3 at 106 nM. Comparators lack reported dual CSF-1R/FLT3 activity in available data. |
| Conditions | In vitro kinase inhibition assays; specific assay protocols may vary between studies. |
Why This Matters
The balanced multi-kinase profile supports a unique research application, enabling simultaneous investigation of neuroinflammatory and oncogenic pathways without the need for compound cocktails, which simplifies experimental design and reduces potential off-target effects from multiple agents.
- [1] Baek, J., Kim, H., Jun, J., Kang, D., Bae, H., Cho, H., & Hah, J.-M. (2024). Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability. European Journal of Medicinal Chemistry, 269, 116334. View Source
